molecular formula C18H18N2O4S B4182251 N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide

N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide

Cat. No.: B4182251
M. Wt: 358.4 g/mol
InChI Key: JQNRGSHUUAWEGP-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a dimethoxyphenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienyl intermediate, followed by the introduction of the cyano and dimethoxyphenyl groups. The final step involves the formation of the tetrahydro-2-furancarboxamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide involves its interaction with molecular targets and pathways within biological systems. The cyano and dimethoxyphenyl groups may play a role in binding to specific receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetonitrile: Shares the dimethoxyphenyl group and cyano functionality.

    N-(3,4-Dimethoxyphenyl)tetrahydro-2-furancarboxamide: Similar structure but lacks the thienyl group.

    3-Cyano-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-oxopropanamide: Contains similar functional groups but differs in the overall structure.

Uniqueness

N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-22-14-6-5-11(8-16(14)23-2)13-10-25-18(12(13)9-19)20-17(21)15-4-3-7-24-15/h5-6,8,10,15H,3-4,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNRGSHUUAWEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2C#N)NC(=O)C3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide
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N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide

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